DBCO-CONH-S-S-NHS ester
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Overview
Description
DBCO-CONH-S-S-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The CONH-S-S-NHS part gives this reagent the ability to react with thiols, allowing it to form stable thioester bonds under mild conditions .Molecular Structure Analysis
The molecular weight of this compound is 565.66 . Its molecular formula is C28H27N3O6S2 . The InChI code is 1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) .Chemical Reactions Analysis
This compound reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It is white to light yellow in color . The storage temperature is -20°C, and it should be protected from light and stored under nitrogen .Mechanism of Action
Target of Action
DBCO-CONH-S-S-NHS ester is primarily targeted towards molecules containing azide groups . It is used in the synthesis of antibody-drug conjugates (ADCs) , where the primary targets are specific antigens on the surface of cancer cells .
Mode of Action
The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is highly specific and efficient, allowing for the creation of stable triazole linkages . The NHS ester part of the molecule reacts with primary amines on biomolecules, facilitating the attachment of the DBCO group .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the SPAAC reaction . This copper-free click chemistry process allows for the specific reaction of the DBCO group with azide-containing molecules . The result is the formation of a stable triazole linkage, which is crucial in the creation of ADCs .
Pharmacokinetics
The compound’s solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody attached to a cytotoxic drug through an ADC linker . The ADCs can specifically target and kill cancer cells, thereby improving the efficacy of cancer treatments .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound can react with primary amine groups and form covalent bonds under mild conditions of neutral or slightly alkaline conditions . It is also recommended to be stored at -20°C, protected from light, and under nitrogen .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DBCO-CONH-S-S-NHS ester reacts with primary amines on biomolecules . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can interact with enzymes, proteins, and other biomolecules containing Azide groups .
Cellular Effects
It is known that the compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), which are designed to target specific cells .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction with primary amines on biomolecules . This reaction is facilitated by a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can bind with molecules containing Azide groups .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGUSKTYYIUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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